(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(NAPHTHALEN-2-YLOXY)ACETATE
Overview
Description
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(NAPHTHALEN-2-YLOXY)ACETATE is a complex organic compound that features a Schiff base ligand Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(NAPHTHALEN-2-YLOXY)ACETATE involves the reaction of 2,6-diaminopyridine with 2-hydroxy-1-naphthaldehyde. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol. The resulting Schiff base ligand can then be purified through recrystallization .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Scientific Research Applications
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(NAPHTHALEN-2-YLOXY)ACETATE has several scientific research applications:
Medicinal Chemistry: It has shown potential as a DNA-binding agent, which could be useful in the development of new therapeutic drugs.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the design of new materials with specific electronic or magnetic properties.
Biological Studies:
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(NAPHTHALEN-2-YLOXY)ACETATE involves its ability to bind to DNA. The Schiff base ligand can intercalate between DNA bases, stabilizing the DNA structure and potentially inhibiting the replication process. This interaction is enhanced in the presence of metal ions, which can further stabilize the DNA-ligand complex .
Comparison with Similar Compounds
Similar compounds include other Schiff base ligands derived from 2,6-diaminopyridine and various aldehydes or ketones (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(NAPHTHALEN-2-YLOXY)ACETATE is unique due to its specific combination of pyridine and naphthalene moieties, which may confer distinct electronic and steric properties .
Properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-naphthalen-2-yloxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c19-18(16-7-3-4-10-20-16)21-24-17(22)12-23-15-9-8-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H2,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZWTODOFKMVCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)ON=C(C3=CC=CC=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)O/N=C(/C3=CC=CC=N3)\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977057 | |
Record name | N-({[(Naphthalen-2-yl)oxy]acetyl}oxy)pyridine-2-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6149-37-7 | |
Record name | N-({[(Naphthalen-2-yl)oxy]acetyl}oxy)pyridine-2-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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